molecular formula C19H19NO3 B2644547 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859111-32-3

4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2644547
CAS No.: 859111-32-3
M. Wt: 309.365
InChI Key: MARCFTKWIFVQAO-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a hydroxy group at position 6, a methyl group at position 7, and a (3,5-dimethylphenyl)amino-methyl moiety at position 2. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties . The structural uniqueness of this compound lies in the 3,5-dimethylphenylamino group, which introduces steric and electronic modifications compared to simpler coumarin analogs.

Properties

IUPAC Name

4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11-4-12(2)6-15(5-11)20-10-14-8-19(22)23-18-7-13(3)17(21)9-16(14)18/h4-9,20-21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARCFTKWIFVQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 3,5-dimethylphenylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetone at elevated temperatures (around 50°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other aryl-substituted heterocycles can be inferred from the evidence, focusing on substituent effects, molecular weight, and performance metrics (e.g., electroluminescence efficiency, synthetic yields). Below is a detailed analysis:

Substituent Effects on Electronic and Steric Properties

  • 3,5-Dimethylphenyl vs. 3,4-Dimethylphenyl Groups: highlights ethyl acetate derivatives with urea-linked thiazole-piperazine scaffolds. For instance, compound 10n (Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) features a 3,4-dimethylphenyl group, yielding 88.8% with a molecular weight of 508.3 g/mol .
  • Boron-Containing Aryl Derivatives: discusses emitters like PXZ-Mes3B (10-(4-(dimesitylboryl)-3,5-dimethylphenyl)-10H-phenoxazine), which achieved a high external quantum efficiency (EQE) of 22.8% due to the 3,5-dimethylphenyl-boryl group . This suggests that symmetric substituents (e.g., 3,5-dimethyl) on aromatic systems may improve charge transport or radiative efficiency compared to bulkier or asymmetric groups.

Molecular Weight and Physicochemical Properties

The molecular weights of analogous compounds in range from 498.2 to 616.2 g/mol . This lower molecular weight compared to thiazole-piperazine derivatives (e.g., 10m at 616.2 g/mol) may enhance solubility or bioavailability, critical for pharmaceutical applications.

Data Tables

Table 1: Comparative Analysis of Aryl-Substituted Derivatives

Compound Core Structure Substituent Molecular Weight (g/mol) Key Property/Metric Source
Target Coumarin Derivative Chromen-2-one 3,5-Dimethylphenylamino ~353.4 (estimated) N/A (hypothetical)
PXZ-Mes3B Phenoxazine 3,5-Dimethylphenyl-boryl N/A EQE = 22.8% [Journal of Information Display]
10n Thiazole-piperazine 3,4-Dimethylphenyl 508.3 Synthetic yield = 88.8% [Molecules, 2013]
10m Thiazole-piperazine 3-Chloro-4-(trifluoromethyl)phenyl 582.1 Synthetic yield = 88.4% [Molecules, 2013]

Table 2: Substituent Position and Performance

Substituent Position Symmetry Example Compound Performance Advantage
3,5-Dimethyl High PXZ-Mes3B Enhanced EQE (22.8%)
3,4-Dimethyl Low 10n Moderate yield (88.8%)
3-Chloro-4-(trifluoromethyl) Low 10m Lower yield (88.4%) despite electron-withdrawing groups

Research Findings and Implications

Symmetric vs. Asymmetric Substituents: The 3,5-dimethylphenyl group in the target compound and PXZ-Mes3B demonstrates that symmetrical substitution patterns correlate with improved performance metrics (e.g., EQE) in optoelectronic applications. This symmetry may stabilize excited states or reduce non-radiative decay.

Synthetic Accessibility : High yields for 3,4-dimethylphenyl derivatives (e.g., 10n ) suggest that steric effects from ortho-substituents are manageable, but meta-substitution (as in the target compound) could further optimize reaction kinetics.

Molecular Weight Considerations : The target compound’s lower molecular weight compared to ’s derivatives may position it as a candidate for drug design, where smaller molecules often exhibit better pharmacokinetic profiles.

Biological Activity

4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one, commonly referred to as a chromen-2-one derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through the condensation of 7-hydroxy-4-methylcoumarin with 3,5-dimethylphenylamine, typically in the presence of solvents such as ethanol or acetone at elevated temperatures.

PropertyValue
IUPAC Name4-{[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one}
Molecular FormulaC19H19NO3
CAS Number859111-32-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has shown potential in:

  • Inhibition of Cancer Cell Proliferation : It may inhibit enzymes that facilitate cancer cell growth.
  • Anti-inflammatory Effects : Modulation of receptors associated with inflammatory responses has been observed.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Anticancer Activity : Research indicates that derivatives of chromen-2-one exhibit cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship (SAR) suggests that substituents on the phenyl ring significantly influence anticancer efficacy .
  • Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity, showing effectiveness against several bacterial strains.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of related chromen-2-one derivatives on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring led to enhanced activity compared to standard drugs like doxorubicin. The IC50 values were significantly lower for these derivatives, demonstrating their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound's ability to modulate inflammatory pathways was assessed. The findings revealed that it could downregulate pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cytotoxicity : Effective against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations.
  • Selectivity : High selectivity indices compared to conventional chemotherapeutics.

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic window of this compound. Early indications suggest a favorable profile with low toxicity at therapeutic doses .

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